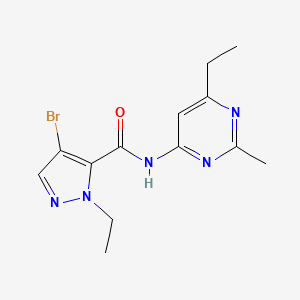![molecular formula C16H18N2O3S B7449567 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B7449567.png)
2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazolidinedione derivatives, which are known for their antidiabetic and anti-inflammatory properties. In
作用機序
The mechanism of action of 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ by this compound leads to the upregulation of genes involved in glucose uptake, lipid metabolism, and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In adipocytes, it has been shown to increase glucose uptake and improve insulin sensitivity. In cancer cells, it has been demonstrated to induce apoptosis and inhibit proliferation. In inflammatory cells, it has been shown to reduce the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
The advantages of using 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid in lab experiments include its potent PPARγ agonist activity, its ability to improve insulin sensitivity and glucose uptake, and its anti-inflammatory and anti-cancer properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid. These include:
1. Investigating its potential as a therapeutic agent for diabetes, cancer, and inflammation.
2. Studying its pharmacokinetics and toxicity in animal models.
3. Developing more potent and selective PPARγ agonists based on its structure.
4. Exploring its potential as a lead compound for drug discovery.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in diabetes, cancer, and inflammation. Its mechanism of action involves the activation of PPARγ, leading to the upregulation of genes involved in glucose uptake, lipid metabolism, and anti-inflammatory responses. While this compound has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its pharmacokinetics and toxicity in animal models.
合成法
The synthesis of 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid involves the reaction of 2-methyl-1,3-thiazol-4-yl acetic acid with benzyl chloroformate, followed by the addition of the resulting benzyl 2-(2-methyl-1,3-thiazol-4-yl)acetate to a solution of L-alanine in the presence of a coupling agent. The resulting compound is then deprotected to yield this compound.
科学的研究の応用
2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid has shown potential therapeutic applications in various fields of medicine, including diabetes, cancer, and inflammation. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in adipocytes. In cancer, it has been demonstrated to induce apoptosis and inhibit proliferation in cancer cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines and chemokines.
特性
IUPAC Name |
2-[benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(16(20)21)18(9-13-6-4-3-5-7-13)15(19)8-14-10-22-12(2)17-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZCVBFNIUNOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N(CC2=CC=CC=C2)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-[[2-(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B7449499.png)
![1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one](/img/structure/B7449505.png)

![3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanone](/img/structure/B7449513.png)
![6-[[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]amino]-N-ethylpyridine-3-carboxamide](/img/structure/B7449515.png)
![4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol](/img/structure/B7449531.png)

![2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7449554.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7449558.png)
![N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7449561.png)
![4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide](/img/structure/B7449570.png)
![5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7449578.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-1-(oxan-4-yl)pyrazole-4-sulfonamide](/img/structure/B7449584.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
